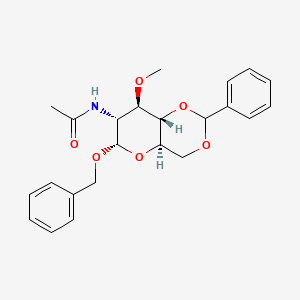
1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine is a deuterated analog of histamine, a biogenic amine involved in local immune responses, regulating physiological functions in the gut, and acting as a neurotransmitter. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the ethanamine chain. This modification can significantly alter the compound’s physical and chemical properties, making it a valuable tool in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine typically involves the deuteration of histamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques, including distillation and chromatography.
化学反応の分析
Types of Reactions
1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to more saturated structures.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, altering their chemical and biological properties.
科学的研究の応用
1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to understand the role of histamine in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the synthesis of deuterated drugs and other compounds for enhanced stability and reduced metabolic degradation.
作用機序
The mechanism of action of 1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine involves its interaction with histamine receptors, particularly H1 and H2 receptors. The deuterium atoms can influence the binding affinity and metabolic stability of the compound, leading to altered physiological effects. The molecular targets include various enzymes and receptors involved in histamine metabolism and signaling pathways.
類似化合物との比較
Similar Compounds
Histamine: The non-deuterated analog with similar biological functions.
Deuterated Histamine Derivatives: Other deuterated analogs with different degrees of deuteration.
Imidazole Derivatives: Compounds with similar imidazole rings but different substituents.
Uniqueness
1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine is unique due to its specific deuteration pattern, which provides distinct advantages in research applications, such as improved stability and altered metabolic pathways. This makes it a valuable tool for studying histamine-related processes and developing new therapeutic agents.
特性
CAS番号 |
344299-48-5 |
|---|---|
分子式 |
C5H11Cl2N3 |
分子量 |
188.09 g/mol |
IUPAC名 |
1,1,2,2-tetradeuterio-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H/i1D2,2D2;; |
InChIキー |
PPZMYIBUHIPZOS-RIZDZYNXSA-N |
SMILES |
C1=C(NC=N1)CCN |
異性体SMILES |
[2H]C([2H])(C1=CN=CN1)C([2H])([2H])N.Cl.Cl |
正規SMILES |
C1=C(NC=N1)CCN.Cl.Cl |
同義語 |
1H-Imidazole-4-ethanamine-d4 Dihydrochloride; 2-(1H-Imidazol-4-yl)ethanamine-d4 Dihydrochloride; 2-(1H-Imidazol-4-yl)ethylamine-d4 Dihydrochloride; 4-[2-Amino(ethyl-d4)]imidazole Dihydrochloride; Ceplene-d4; Histamine-d4 Chloride; Histamine-d4 Dichlo |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


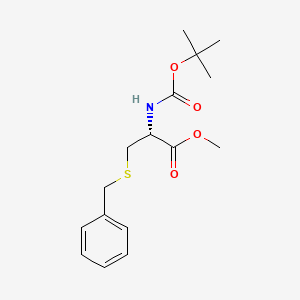
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane](/img/structure/B1140388.png)
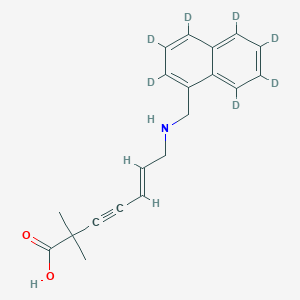
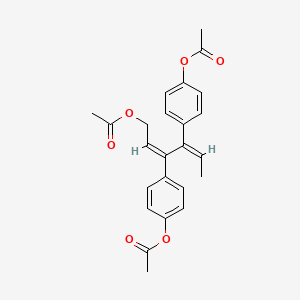
![N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B1140393.png)
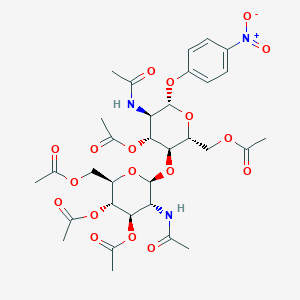
![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)

![[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1140399.png)
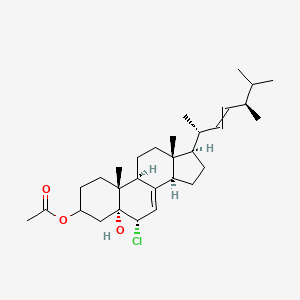
![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)
![[2-(trimethylsilylmethyl)phenyl]methyl acetate](/img/structure/B1140404.png)

